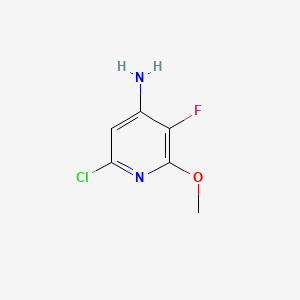
6-Chloro-3-fluoro-2-methoxypyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-fluoro-2-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H6ClFN2O and a molecular weight of 176.58 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyridine derivative is treated with chloro and fluoro reagents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes, including halogenation and methoxylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-fluoro-2-methoxypyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like chlorine (Cl2) and fluorine (F2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
6-Chloro-3-fluoro-2-methoxypyridin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-fluoro-2-methoxypyridin-4-amine involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of certain biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-fluoro-2-methoxypyridine: Similar in structure but lacks the amine group.
6-Chloro-3-fluoro-2-methylpyridine: Similar but has a methyl group instead of a methoxy group.
Uniqueness
6-Chloro-3-fluoro-2-methoxypyridin-4-amine is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, along with a methoxy group. This combination of functional groups imparts specific chemical and biological properties that are not found in its analogs .
Propiedades
Fórmula molecular |
C6H6ClFN2O |
|---|---|
Peso molecular |
176.57 g/mol |
Nombre IUPAC |
6-chloro-3-fluoro-2-methoxypyridin-4-amine |
InChI |
InChI=1S/C6H6ClFN2O/c1-11-6-5(8)3(9)2-4(7)10-6/h2H,1H3,(H2,9,10) |
Clave InChI |
ZBCHXVWICAUOBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=N1)Cl)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


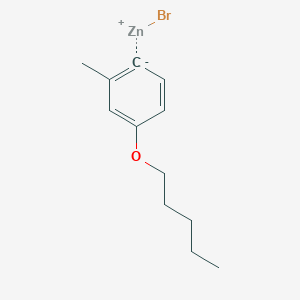
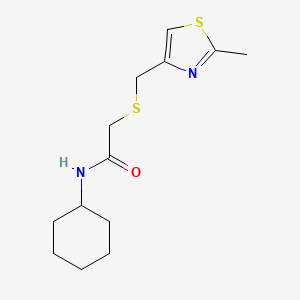
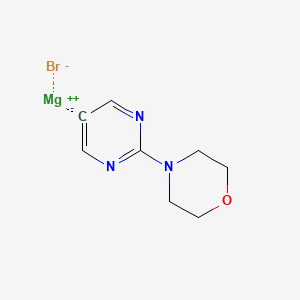
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
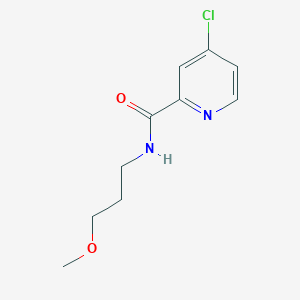
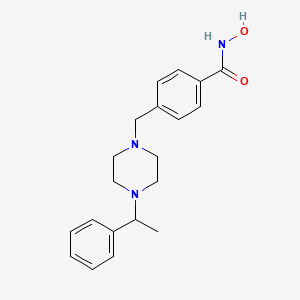
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)
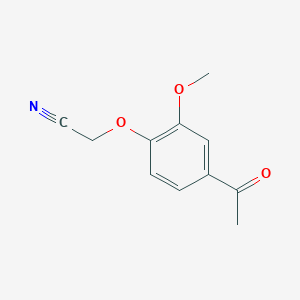
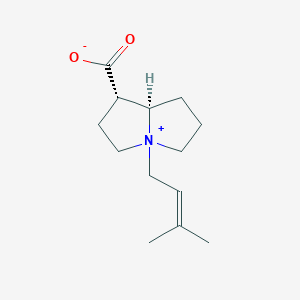
![7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B14890166.png)
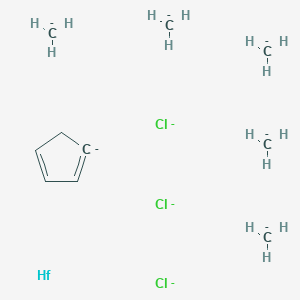
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
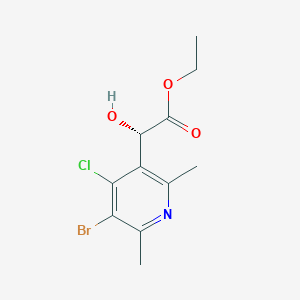
![N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine](/img/structure/B14890188.png)
